molecular formula C11H15ClN2O B1520483 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride CAS No. 1220036-52-1

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride

Cat. No. B1520483
M. Wt: 226.7 g/mol
InChI Key: YFHDVLKPPAMZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride” is a chemical compound with the CAS Number: 1236262-17-1 . Its IUPAC name is 2-amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpropan-1-one hydrochloride .


Molecular Structure Analysis

The molecular weight of this compound is 316.83 . The InChI code is 1S/C18H20N2O.ClH/c19-17(12-14-6-2-1-3-7-14)18(21)20-11-10-15-8-4-5-9-16(15)13-20;/h1-9,17H,10-13,19H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride” include its molecular weight of 316.83 . More detailed properties are not available in the sources I found.

Scientific Research Applications

  • Indole Derivatives

    • Application: Indole derivatives have been found in many important synthetic drug molecules and have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Method: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activities .
    • Results: The results vary depending on the specific derivative and its biological activity. Some indole derivatives have shown promising results in preclinical or clinical trials .
  • Imidazole Derivatives

    • Application: Imidazole derivatives show a broad range of chemical and biological properties. They have been used in the development of new drugs and have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Method: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activities .
    • Results: The results vary depending on the specific derivative and its biological activity. Some imidazole derivatives have shown promising results in preclinical or clinical trials .

Safety And Hazards

The safety information available indicates that this compound may be an irritant .

properties

IUPAC Name

2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13;/h1-4H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHDVLKPPAMZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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